Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate belongs to a class of compounds that are significant in synthetic chemistry for their versatile applications. The synthesis and reactions of related benzothiophene derivatives have been extensively studied, providing insights into the chemical behavior and potential applications of these compounds.
Facile Synthesis Routes : A general route to benzothiophenes, including derivatives similar to the compound , showcases the broad functional group tolerance in their synthesis. This indicates the potential for diverse substitutions on the benzothiophene scaffold, enabling the creation of compounds with varied biological activities or physical properties (Sheng, Fan, & Wu, 2014).
Chemical Transformations : The reactivity of benzothiophene derivatives under different conditions, such as sulfoxide thermolysis, highlights the influence of solvents on the regioselectivity of reactions. These findings are crucial for the development of synthesis strategies for structurally complex benzothiophene-based compounds (Bänziger, Klein, & Rihs, 2002).
Biological Activities : Benzothiophene derivatives exhibit various biological activities, including antibacterial and antifungal properties. This suggests the potential for the development of new therapeutics based on the benzothiophene core structure, including this compound (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Metal Complex Formation : The ability of benzothiophene derivatives to form complexes with metals highlights their potential application in materials science and catalysis. These complexes could be explored for their catalytic properties or as components in electronic and photonic devices (Bermejo, Sousa, Fondo, & Helliwell, 2000).
Antimicrobial Activity : The synthesis of substituted methyl benzothiopyran-4-ones from benzothiophene compounds and their significant antimicrobial activity against Trichophytons suggest the potential for developing new antimicrobial agents based on this scaffold (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . The compound may bind to its target receptor, initiating a cascade of biochemical reactions that result in the observed therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities . The compound’s interaction with its target could potentially alter these pathways, leading to downstream effects that contribute to its overall action.
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that the compound may have a range of effects at the molecular and cellular level .
Properties
IUPAC Name |
methyl 3-[(4-ethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-3-24-13-10-8-12(9-11-13)19-26(21,22)17-14-6-4-5-7-15(14)25-16(17)18(20)23-2/h4-11,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLFHLPSQYWNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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